molecular formula C16H15F2NO4S B13053879 3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid

3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid

Cat. No.: B13053879
M. Wt: 355.4 g/mol
InChI Key: MIBPOLJKMFQLMH-UHFFFAOYSA-N
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Description

Structure and Key Features The compound 3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid is a thiophene-based derivative featuring:

  • A tert-butoxycarbonyl (Boc) group at the 3-position, serving as a protective group for the amino functionality.
  • A 2,4-difluorophenyl substituent at the 5-position of the thiophene ring, introducing steric and electronic effects.
  • A carboxylic acid moiety at the 2-position, enabling hydrogen bonding and ionic interactions.

The 2,4-difluorophenyl group is likely introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution .

Properties

Molecular Formula

C16H15F2NO4S

Molecular Weight

355.4 g/mol

IUPAC Name

5-(2,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]thiophene-2-carboxylic acid

InChI

InChI=1S/C16H15F2NO4S/c1-16(2,3)23-15(22)19-11-7-12(24-13(11)14(20)21)9-5-4-8(17)6-10(9)18/h4-7H,1-3H3,(H,19,22)(H,20,21)

InChI Key

MIBPOLJKMFQLMH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(SC(=C1)C2=C(C=C(C=C2)F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 2,4-difluorobenzaldehyde and a sulfur source.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction using carbon dioxide or a suitable carboxylating agent.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.

    Final Coupling Reaction: The protected amino group is coupled with the thiophene ring to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K₂CO₃).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Physicochemical Properties

  • Molecular Formula: Estimated as C₁₆H₁₅F₂NO₄S (based on structural analogs in and ).
  • Molecular Weight : ~353.3 g/mol.
  • logP : Predicted to be ~3.8–4.2 (lower than the 4-chlorophenyl analog due to fluorine’s reduced hydrophobicity compared to chlorine) .
  • Hydrogen Bond Donors/Acceptors: 2 donors (NH, COOH) and 5 acceptors (COOH, Boc carbonyl, thiophene S) .
Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Substituents (Thiophene Positions) Molecular Weight (g/mol) Key Features
Target Compound : 3-((Boc)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid C₁₆H₁₅F₂NO₄S (est.) 3-BocNH, 5-(2,4-F₂Ph), 2-COOH 353.3 High polarity due to COOH; enhanced metabolic stability from fluorine atoms
Analog 1 : 3-((Boc)amino)-5-(4-chlorophenyl)thiophene-2-carboxylic acid C₁₆H₁₆ClNO₄S 3-BocNH, 5-(4-ClPh), 2-COOH 353.82 Higher logP (4.9); chlorine enhances lipophilicity
Analog 2 : 5-(2,4-Difluorophenyl)-3-((isopropoxycarbonyl)amino)thiophene-2-carboxylic acid C₁₅H₁₃F₂NO₄S (est.) 3-(iPrOCO)NH, 5-(2,4-F₂Ph), 2-COOH 341.3 Reduced steric bulk compared to Boc; potential for faster deprotection
Analog 3 : 3-BocNH-5-(4-FPh)thiophene-2-COOH (PI-22682) C₁₆H₁₆FNO₄S 3-BocNH, 5-(4-FPh), 2-COOH 337.37 Single fluorine reduces electronic effects compared to 2,4-difluoro
Analog 4 : Methyl 3-BocNH-5-(CF₃CH₂)thiophene-2-carboxylate C₁₃H₁₆F₃NO₄S 3-BocNH, 5-(CF₃CH₂), 2-COOMe 339.33 Esterified COOH increases lipophilicity; trifluoroethyl enhances stability
Key Research Findings

Impact of Halogen Substituents: The 2,4-difluorophenyl group in the target compound improves metabolic stability compared to the 4-chlorophenyl analog (Analog 1) due to fluorine’s resistance to oxidative degradation .

Protective Group Variations :

  • Replacing Boc with isopropoxycarbonyl (Analog 2) reduces steric hindrance, which may facilitate enzymatic cleavage in prodrug applications .
  • The Boc group in the target compound offers superior stability under acidic conditions compared to less bulky protective groups .

Carboxylic Acid vs. Ester Derivatives: The methyl ester in Analog 4 exhibits higher logP (predicted 1.33 g/cm³) than the carboxylic acid form, favoring blood-brain barrier penetration . The free COOH in the target compound enables salt formation (e.g., sodium salts), improving solubility for intravenous formulations .

Single fluorine substituents (Analog 3) provide weaker electronic modulation, as seen in reduced inhibitory potency in kinase assays .

Biological Activity

3-((Tert-butoxycarbonyl)amino)-5-(2,4-difluorophenyl)thiophene-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including enzyme inhibition, antimicrobial properties, and cytotoxic effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C15H18F2N2O4S
  • Molecular Weight : 348.38 g/mol

The presence of the thiophene ring and fluorinated phenyl group suggests a potential for diverse biological interactions.

Enzyme Inhibition

Research indicates that compounds with similar structures exhibit inhibitory activity against various enzymes. For instance, arylsulfonamides have been shown to inhibit ADAMTS7, an enzyme linked to cardiovascular diseases. The activity of related compounds was assessed using fluorescence resonance energy transfer (FRET) assays, yielding results as follows:

CompoundADAMTS7 Ki (nM)ADAMTS5 Ki (nM)
3a9.0 ± 1.0110 ± 40
3b50 ± 1090 ± 30
3c1000 ± 1103800 ± 1000
3d40 ± 1090 ± 20
3e6.0 ± 1.015 ± 4

These results indicate that modifications to the phenyl substituents significantly affect enzyme selectivity and potency .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. A study on derivatives of similar compounds showed varying degrees of antifungal activity against Candida albicans and Candida glabrata. The most potent derivative exhibited moderate antifungal activity, indicating that further structural optimization could enhance efficacy against a broader spectrum of pathogens .

Case Studies

  • Cardiovascular Research : A study focused on the role of ADAMTS7 in atherosclerosis highlighted how inhibitors can alter disease progression. Compounds structurally related to our target compound were evaluated for their ability to inhibit this enzyme effectively.
  • Antifungal Screening : A series of synthesized derivatives were screened for antifungal activity, revealing that modifications in the side chains significantly influenced their effectiveness against specific fungal strains.

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